molecular formula C38H50F17N3O6S B12769934 (Z)-Octadec-9-enyl (5-(((2-(((perfluorooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-o-tolyl)carbamate CAS No. 94313-84-5

(Z)-Octadec-9-enyl (5-(((2-(((perfluorooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-o-tolyl)carbamate

Cat. No.: B12769934
CAS No.: 94313-84-5
M. Wt: 999.9 g/mol
InChI Key: KNRYNMVWXXLSPN-QXMHVHEDSA-N
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Description

(Z)-Octadec-9-enyl (5-(((2-(((perfluorooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-o-tolyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a long aliphatic chain, a perfluorooctyl group, and a carbamate functional group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Octadec-9-enyl (5-(((2-(((perfluorooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-o-tolyl)carbamate involves multiple steps, including the formation of the carbamate group and the incorporation of the perfluorooctyl group. Common synthetic routes may involve the use of protecting groups for amines, such as carbamates, which can be installed and removed under relatively mild conditions . The synthesis might also involve carbamoylation reactions, where a nucleophile reacts with a carbonylimidazolide in water to form the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-Octadec-9-enyl (5-(((2-(((perfluorooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-o-tolyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions could modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could result in the formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, (Z)-Octadec-9-enyl (5-(((2-(((perfluorooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-o-tolyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be used to study the interactions between different functional groups and biological molecules. Its perfluorooctyl group might also make it useful in studying the effects of fluorinated compounds on biological systems.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. The presence of the carbamate group suggests that it might interact with enzymes or receptors in the body.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its long aliphatic chain and perfluorooctyl group might make it useful in creating hydrophobic or oleophobic coatings.

Mechanism of Action

The mechanism of action of (Z)-Octadec-9-enyl (5-(((2-(((perfluorooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-o-tolyl)carbamate likely involves interactions with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The perfluorooctyl group might also influence the compound’s interactions with lipid membranes, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-Octadec-9-enyl (5-(((2-(((perfluorooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-o-tolyl)carbamate is unique due to its combination of a long aliphatic chain, a perfluorooctyl group, and a carbamate functional group

Properties

CAS No.

94313-84-5

Molecular Formula

C38H50F17N3O6S

Molecular Weight

999.9 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] N-[5-[2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethoxycarbonylamino]-2-methylphenyl]carbamate

InChI

InChI=1S/C38H50F17N3O6S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-63-30(60)57-28-25-27(21-20-26(28)2)56-29(59)64-24-22-58(3)65(61,62)38(54,55)36(49,50)34(45,46)32(41,42)31(39,40)33(43,44)35(47,48)37(51,52)53/h11-12,20-21,25H,4-10,13-19,22-24H2,1-3H3,(H,56,59)(H,57,60)/b12-11-

InChI Key

KNRYNMVWXXLSPN-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)NC1=C(C=CC(=C1)NC(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)NC1=C(C=CC(=C1)NC(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C

Origin of Product

United States

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